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Compound of Interest

Compound Name:
(R)-2-(o-Tolyl)pyrrolidine

hydrochloride

CAS No.: 1381929-14-1

Cat. No.: B6335482 Get Quote

Executive Summary
(R)-2-(o-Tolyl)pyrrolidine HCl (CAS: 1381929-14-1) is a specialized chiral building block

distinguished by the steric bulk of the ortho-methyl group on the phenyl ring. Unlike its

unsubstituted analog (2-phenylpyrrolidine), the o-tolyl moiety introduces significant

conformational restriction and lipophilicity. This guide details its application in medicinal

chemistry (specifically for GPCR and Bcl-2 inhibitor optimization) and asymmetric

organocatalysis, providing validated protocols for handling, desalting, and synthetic integration.

Chemical Profile & Significance[1][2][3][4]
The "Ortho-Effect" in Drug Design
The strategic value of (R)-2-(o-Tolyl)pyrrolidine lies in the ortho-methyl group. In drug discovery,

this group serves two critical functions:

Conformational Locking: The steric clash between the o-methyl and the pyrrolidine ring

forces the aryl group into a specific dihedral angle relative to the nitrogen lone pair. This pre-

organization can lower the entropic penalty of binding to a receptor.

Metabolic Stability: The ortho-substituent blocks metabolic oxidation at the benzylic position

and hinders P450 approach to the aryl ring.
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Physical Properties Table
Property Data Note

IUPAC Name

(2R)-2-(2-

methylphenyl)pyrrolidine

hydrochloride

CAS (HCl Salt) 1381929-14-1
Preferred form for storage

(Hygroscopic)

CAS (Free Base) 1212904-28-3 Unstable to oxidation over time

Molecular Weight 197.71 g/mol (HCl salt) 161.25 g/mol (Free base)

Appearance White to off-white solid

Solubility Water, Methanol, DMSO
Poor in non-polar solvents

(Hexane)

Chirality R-enantiomer
Enantiomeric Excess (ee)

typically >97%

Application 1: Medicinal Chemistry (Fragment
Coupling)
Context: Scaffold Decoration
This building block is frequently used to introduce a chiral, lipophilic amine into a core scaffold

(e.g., pyrimidine, quinazoline, or urea cores). It is particularly relevant in the synthesis of Bcl-2

inhibitors and Neurokinin receptor antagonists, where the pyrrolidine nitrogen acts as a hinge

binder or a solubilizing group.

Workflow Diagram: Integration into Drug Scaffolds
The following diagram illustrates the critical "Salt Break" step followed by two divergent

coupling pathways: Nucleophilic Aromatic Substitution (SNAr) and Amide Coupling.
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Caption: Workflow for converting the stable HCl salt into the reactive free base for divergent

synthesis pathways.

Application 2: Asymmetric Organocatalysis
Mechanism: Steric Shielding
In organocatalysis, secondary amines activate carbonyl compounds via enamine or iminium ion

formation. The (R)-2-(o-tolyl) group provides a unique "chiral pocket." The ortho-methyl group

enhances the facial selectivity by effectively blocking one side of the transient enamine

intermediate, forcing the electrophile to attack from the opposite face.

Target Reactions
Asymmetric Michael Addition: Addition of aldehydes to nitroolefins.

-Functionalization: Chlorination or amination of aldehydes.

Experimental Protocols
Protocol A: Salt Break (Liberation of Free Base)
Rationale: The HCl salt is stable but non-nucleophilic. It must be neutralized in situ or pre-

neutralized before use in coupling reactions.

Materials:

(R)-2-(o-Tolyl)pyrrolidine HCl (1.0 eq)[1]
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Dichloromethane (DCM) or Ethyl Acetate

1N NaOH or Saturated NaHCO₃ solution

Procedure:

Suspension: Suspend 1.0 g of the HCl salt in 10 mL of DCM.

Neutralization: Add 10 mL of 1N NaOH. Stir vigorously for 15 minutes at Room Temperature

(RT). The solid should dissolve as the free base partitions into the organic layer.

Extraction: Separate the layers. Extract the aqueous layer once more with 5 mL DCM.

Drying: Combine organic layers, dry over anhydrous Na₂SO₄, and filter.

Concentration: Evaporate solvent under reduced pressure (keep bath < 30°C, as the free

base is volatile and prone to oxidation). Use immediately.

Protocol B: SNAr Coupling (Representative)
Target: Synthesis of a heteroaryl-pyrrolidine scaffold.

Reagents: Dissolve 1.0 eq of Aryl Chloride (e.g., 4-chloropyrimidine) in DMF (0.2 M).

Base: Add 2.5 eq of DIPEA (Diisopropylethylamine) or Cs₂CO₃.

Addition: Add 1.2 eq of (R)-2-(o-Tolyl)pyrrolidine HCl directly (if using excess base) or the

free base from Protocol A.

Reaction: Heat to 80°C for 4–12 hours. Monitor by LC-MS.

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (3x) to remove

DMF.

Quality Control & Analytics
Chiral HPLC Method
To verify enantiomeric purity after coupling or storage.
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Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

Mobile Phase: Hexane : Isopropanol (90:10 to 98:2) with 0.1% Diethylamine (DEA).

Note: DEA is crucial to sharpen the peak of the secondary amine.

Flow Rate: 1.0 mL/min.

Detection: UV @ 254 nm (Aryl absorption).

Expected Retention: The o-tolyl group typically reduces retention time compared to phenyl

analogs on AD phases due to steric exclusion from the chiral stationary phase cavities.

NMR Characterization (HCl Salt)
¹H NMR (400 MHz, DMSO-d₆):

9.80 (br s, 1H, NH), 9.20 (br s, 1H, NH), 7.45–7.15 (m, 4H, Ar-H), 4.85 (m, 1H, CH-N), 3.30
(m, 2H, CH₂-N), 2.35 (s, 3H, Ar-CH₃), 2.20–1.60 (m, 4H, Pyrrolidine-CH₂).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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